molecular formula C11H11NO2S B5400840 O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate

O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate

Cat. No.: B5400840
M. Wt: 221.28 g/mol
InChI Key: VUVQZSPVIJBPQF-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate can be synthesized through several methods. One common approach involves the reaction of arylmethyl isocyanides with xanthate esters in the presence of sodium hydride in dimethylformamide (DMF) . This reaction yields the desired carbamothioate compound with high efficiency. Another method involves the copper-catalyzed thiocarboxamidation of aryl iodides using isocyanides and elemental sulfur . This method also produces carbamothioate derivatives with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition leads to the accumulation of toxic squalene and ultimately fungal cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate stands out due to its unique combination of a phenylprop-2-enoyl moiety with a carbamothioate group. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(15)12-10(13)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVQZSPVIJBPQF-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)NC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=S)NC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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